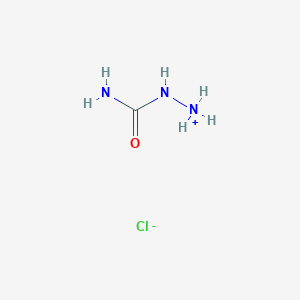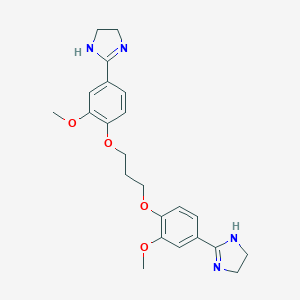
N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate typically involves the protection of the amino group of L-threonine, followed by the introduction of the benzyloxycarbonyl group. The final step involves the formation of the O-methanesulfonate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group.
Substitution: The methanesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amino acid derivatives, while reduction can produce the deprotected amino acid .
Scientific Research Applications
N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate is used in various scientific research applications, including:
Chemistry: As a protected amino acid derivative, it is used in peptide synthesis and other organic synthesis reactions.
Biology: It serves as a building block for the synthesis of biologically active peptides and proteins.
Medicine: Research involving this compound can contribute to the development of new therapeutic agents.
Industry: It is used in the production of specialized chemicals and materials for research and development.
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group, allowing for selective reactions at other functional groups.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyloxycarbonyl L-Serine Amide O-Methanesulfonate
- N-Benzyloxycarbonyl L-Valine Amide O-Methanesulfonate
- N-Benzyloxycarbonyl L-Isoleucine Amide O-Methanesulfonate
Uniqueness
N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate is unique due to the presence of the threonine moiety, which contains both a hydroxyl and an amino group. This allows for more diverse chemical reactions compared to other amino acid derivatives that lack the hydroxyl group .
Properties
CAS No. |
80082-51-5 |
|---|---|
Molecular Formula |
C13H18N2O6S |
Molecular Weight |
330.36 g/mol |
IUPAC Name |
[(2S,3R)-4-amino-3-benzyl-3-carbamoyloxy-4-oxobutan-2-yl] methanesulfonate |
InChI |
InChI=1S/C13H18N2O6S/c1-9(21-22(2,18)19)13(11(14)16,20-12(15)17)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,14,16)(H2,15,17)/t9-,13+/m0/s1 |
InChI Key |
ZKBSWKZPOKQJSG-TVQRCGJNSA-N |
SMILES |
CC(C(C(=O)N)NC(=O)OCC1=CC=CC=C1)OS(=O)(=O)C |
Isomeric SMILES |
C[C@@H]([C@](CC1=CC=CC=C1)(C(=O)N)OC(=O)N)OS(=O)(=O)C |
Canonical SMILES |
CC(C(CC1=CC=CC=C1)(C(=O)N)OC(=O)N)OS(=O)(=O)C |
Synonyms |
N-[(1S,2R)-1-(Aminocarbonyl)-2-[(methylsulfonyl)oxy]propyl]-carbamic Acid Phenylmethyl Ester; [R-(R*,S*)]-1-(Aminocarbonyl)-2-[(methylsulfonyl)oxy]propyl]-carbamic Acid Phenylmethyl Ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B21794.png)


![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B21803.png)


![7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione](/img/structure/B21813.png)


![2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid](/img/structure/B21825.png)


